(3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine
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Overview
Description
(3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine is a complex organic compound characterized by its unique structural features The compound contains a pyrazole ring substituted with a fluorophenyl group and a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the thietan-3-amine moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may confer specific pharmacological properties, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound may be utilized in the development of advanced materials. Its unique properties could be harnessed for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Paroxetine hydrochloride hemihydrate: A compound with a similar fluorophenyl group, used as an antidepressant.
4-fluorophenyl derivatives: Various compounds containing the 4-fluorophenyl moiety, used in different chemical and pharmaceutical applications.
Uniqueness
(3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine is unique due to its combination of a pyrazole ring, fluorophenyl group, and thietan-3-amine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(3S)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2,2-dimethyl-1,1-dioxothietan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-15(2)13(9-22(15,20)21)17-7-11-8-18-19-14(11)10-3-5-12(16)6-4-10/h3-6,8,13,17H,7,9H2,1-2H3,(H,18,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNSGWLDCNRNPJ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS1(=O)=O)NCC2=C(NN=C2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CS1(=O)=O)NCC2=C(NN=C2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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